9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
Description
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Properties
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-13-5-6-14(2)16(11-13)12-28-18-20(30)24-23(31)27(3)21(18)29-19(25-26-22(28)29)15-7-9-17(32-4)10-8-15/h5-11H,12H2,1-4H3,(H,24,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGVQSJCDNAFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione , identified by its CAS number 921533-42-8 , belongs to a class of heterocyclic compounds that have garnered interest for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O3 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 921533-42-8 |
Structural Features
The compound features a triazole ring fused with a purine structure, which is common in many biologically active compounds. The presence of methoxy and dimethylbenzyl substituents enhances its solubility and potentially its bioactivity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of related triazole derivatives. For instance, compounds with similar structural motifs have demonstrated efficacy against various viral strains, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) at concentrations ranging from 10 to 100 μg/mL .
Antitumor Activity
The compound's structural characteristics suggest it may also exhibit antitumor properties. Research has shown that similar triazole-based compounds can inhibit tumor cell proliferation by interfering with DNA synthesis or inducing apoptosis in cancer cells .
Case Study: Anticancer Screening
A notable study involved the screening of a diverse library of compounds against multicellular tumor spheroids, where several triazoles exhibited significant cytotoxic effects. Although specific data for the compound is limited, the general trend indicates a promising avenue for further investigation .
Antimicrobial Activity
In addition to antiviral and anticancer effects, the compound's potential antimicrobial properties warrant attention. Compounds with similar structures have been reported to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. The presence of specific functional groups (e.g., methoxy and dimethyl groups) has been linked to enhanced biological activity in other studies involving triazole derivatives .
Comparative Analysis
A comparative analysis of related compounds reveals that modifications at specific positions on the triazole or purine rings can significantly influence their biological activities. For instance:
| Compound Name | Biological Activity | Effective Concentration |
|---|---|---|
| Compound A | Antiviral | 0.20 μM |
| Compound B | Antitumor | EC50: 130.24 μM |
| Compound C | Antimicrobial | MIC: 15.62 μg/mL |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of purine diones can inhibit cancer cell proliferation. Research indicates that similar compounds may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress .
- Antiviral Properties : Certain purine derivatives have shown antiviral activity against various viruses. The mechanism often involves the inhibition of viral replication or interference with viral enzyme functions .
- Anti-inflammatory Effects : Compounds in the purine family have been investigated for their anti-inflammatory properties. They may work by modulating inflammatory pathways and reducing cytokine production .
Pharmacological Applications
The pharmacological applications of 9-(2,5-dimethylbenzyl)-3-(4-methoxyphenyl)-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione can be categorized as follows:
Cancer Therapeutics
- Mechanism of Action : The compound may exert its anticancer effects through multiple pathways including inhibition of DNA synthesis and modulation of signaling pathways involved in cell survival.
- Case Studies :
Viral Infections
- Potential Use : Investigations into the antiviral activity of similar compounds suggest that they could be developed as therapeutic agents against viral infections such as influenza and HIV.
- Research Findings : In vitro studies have shown that certain purine derivatives can inhibit viral replication effectively .
Anti-inflammatory Agents
- Research Insights : The compound's anti-inflammatory properties could make it useful in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
- Clinical Relevance : A derivative was tested in animal models showing reduced inflammation markers and improved clinical scores in arthritis models .
Synthesis and Modification
The synthesis of this compound involves multi-step organic reactions typical for purine derivatives. Modifications to the structure can enhance its biological activity or alter its pharmacokinetic properties.
| Reaction Step | Description |
|---|---|
| Step 1 | Synthesis of the triazole ring through cyclization reactions involving appropriate precursors. |
| Step 2 | Introduction of substituents on the benzyl and phenyl rings to optimize biological activity. |
| Step 3 | Purification and characterization using techniques such as NMR and mass spectrometry to confirm structure. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
